4-Amino-7-(2-deoxy-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-5-carboxamidine
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Overview
Description
4-Amino-7-(2-deoxy-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-5-carboxamidine is a synthetic nucleoside analogue
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-7-(2-deoxy-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-5-carboxamidine typically involves glycosylation reactions. One common method is the sodium salt glycosylation procedure. This involves the reaction of the sodium salt of methyl 2-chloro (or methylthio)-4 (5)-cyanomethylimidazole-5 (4)-carboxylate with 2,3,5-tri-O-benzoyl-D-ribofuranosyl bromide, followed by ammonolysis and subsequent dehalogenation or dethiation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale nucleoside synthesis, such as optimization of reaction conditions and purification processes, would apply. This typically involves scaling up the glycosylation reactions and ensuring high purity of the final product through techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Amino-7-(2-deoxy-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-5-carboxamidine undergoes various chemical reactions, including:
Glycosylation: Formation of glycosidic bonds.
Ammonolysis: Reaction with ammonia to form amides.
Dehalogenation: Removal of halogen atoms.
Dethiation: Removal of sulfur atoms.
Common Reagents and Conditions
Glycosylation: Sodium salt of methyl 2-chloro (or methylthio)-4 (5)-cyanomethylimidazole-5 (4)-carboxylate and 2,3,5-tri-O-benzoyl-D-ribofuranosyl bromide.
Ammonolysis: Ammonia.
Dehalogenation/Dethiation: Various reducing agents.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as 6-amino-2-chloro (or methylthio)-3-beta-D-ribofuranosylimidazo-[4,5-c]pyridin-4(5H)-one .
Scientific Research Applications
4-Amino-7-(2-deoxy-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-5-carboxamidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Amino-7-(2-deoxy-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-5-carboxamidine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This can inhibit the replication of viruses and the proliferation of cancer cells. The compound targets specific enzymes involved in nucleic acid metabolism, disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
4-Amino-7-(2-deoxy-2-fluoro-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine: Exhibits potent anti-HIV-1 activity.
4-Hydroxy-7-(2-deoxy-2-fluoro-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine: Shows moderate antiviral activity.
4-Amino-5-fluoro-7-(2-deoxy-2-fluoro-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine: Another analogue with antiviral properties.
Uniqueness
4-Amino-7-(2-deoxy-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-5-carboxamidine is unique due to its specific structure, which allows it to interact with nucleic acids and enzymes in a distinct manner. This makes it a valuable compound for research into new therapeutic agents.
Properties
Molecular Formula |
C12H16N6O3 |
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Molecular Weight |
292.29 g/mol |
IUPAC Name |
4-amino-7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboximidamide |
InChI |
InChI=1S/C12H16N6O3/c13-10(14)5-2-18(8-1-6(20)7(3-19)21-8)12-9(5)11(15)16-4-17-12/h2,4,6-8,19-20H,1,3H2,(H3,13,14)(H2,15,16,17)/t6-,7+,8+/m0/s1 |
InChI Key |
WZENVZQCJZJKIF-XLPZGREQSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C3=C(N=CN=C32)N)C(=N)N)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C3=C(N=CN=C32)N)C(=N)N)CO)O |
Origin of Product |
United States |
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